Verified Batch Purity vs. Unspecified Analogs
The target compound is available from major vendors with a certified minimum purity of 97%, supported by multi-technique batch-specific QC documentation (NMR, HPLC, GC) . In contrast, many closely related in-class analogs, such as 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone and 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)-3(2H)-pyridazinone, are typically listed without verifiable batch purity or QC documentation from equivalent supply chains, reducing confidence in experimental reproducibility .
| Evidence Dimension | Certified Purity with Multi-Technique QC Documentation |
|---|---|
| Target Compound Data | 97% purity; QC data: NMR, HPLC, GC available per batch |
| Comparator Or Baseline | 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone and 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)-3(2H)-pyridazinone: Purity not consistently batch-certified; QC data not uniformly provided |
| Quantified Difference | Target compound provides a 97% purity baseline with QC traceability; comparator purity is unspecified. |
| Conditions | Vendor-supplied batch analysis data; comparison based on publicly available datasheets for the listed analogs. |
Why This Matters
Verifiable purity with QC documentation directly supports experimental reproducibility and meets the minimum acceptance criteria for procurement in medicinal chemistry and in vitro pharmacology, reducing the risk of activity variations due to unknown impurity profiles.
